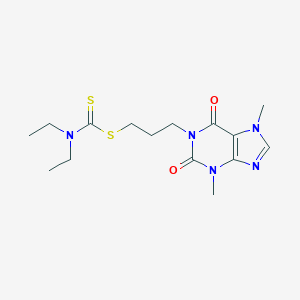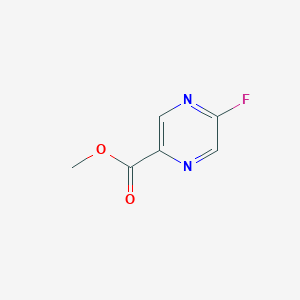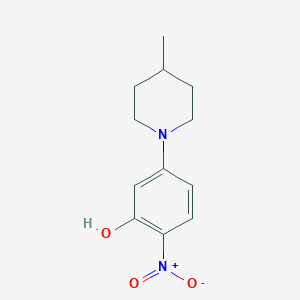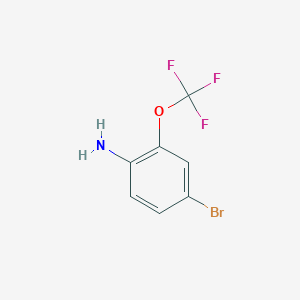
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester, also known as EtdTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester is not fully understood. However, it has been proposed that Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester inhibits viral replication by interfering with the synthesis of viral DNA. It also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been shown to have a low toxicity profile, making it a potentially safe candidate for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. It can also be easily modified to produce derivatives with different properties. However, Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to dissolve in water-based solutions. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester. One area of interest is the development of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester derivatives with improved properties such as increased solubility and longer half-life. Another area of research is the investigation of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester's potential use in the treatment of viral infections, cancer, and neurological disorders. Furthermore, the potential use of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester as a tool for studying DNA synthesis and repair mechanisms is an interesting area of research.
Conclusion
In conclusion, Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester is a chemical compound with significant potential for scientific research. Its ease of synthesis, low toxicity profile, and potential therapeutic applications make it an attractive candidate for further investigation. Future research on Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester and its derivatives may lead to the development of novel treatments for viral infections, cancer, and neurological disorders.
Métodos De Síntesis
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester can be synthesized using a simple and efficient method. The synthesis involves the reaction of diethylcarbamodithioate with 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester as a white crystalline solid with a high yield. The synthesis method is reproducible and can be used to produce large quantities of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester for scientific research.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has a wide range of potential applications in scientific research. It has been extensively studied for its antiviral and anticancer properties. Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It also exhibits cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. In addition, Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
180301-45-5 |
|---|---|
Nombre del producto |
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester |
Fórmula molecular |
C15H23N5O2S2 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H23N5O2S2/c1-5-19(6-2)15(23)24-9-7-8-20-13(21)11-12(16-10-17(11)3)18(4)14(20)22/h10H,5-9H2,1-4H3 |
Clave InChI |
IMUGRQWAPATDDH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canónico |
CCN(CC)C(=S)SCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Otros números CAS |
180301-45-5 |
Sinónimos |
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6 -dioxo-1H-purin-1-yl)propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)



![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)





